molecular formula C16H30Cl2N2O2 B3182669 [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride CAS No. 1049750-88-0

[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride

Cat. No.: B3182669
CAS No.: 1049750-88-0
M. Wt: 353.3 g/mol
InChI Key: FRKQKJUMMZVMHO-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride is a synthetic chemical compound used primarily in research settings. The compound's unique structure, featuring both a dimethylamino group and a methoxy-propoxyphenyl group, offers versatile applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions : This compound is typically synthesized via a multi-step organic synthesis process. The process often starts with the preparation of the intermediate molecules: one containing the [3-methoxy-4-propoxyphenyl]methyl group and the other containing the [3-(Dimethylamino)propyl] group. These intermediates are then reacted under controlled conditions, usually in the presence of a suitable catalyst, to form the final compound. Industrial Production Methods : On an industrial scale, the synthesis involves larger reactors with precise temperature and pressure controls. Standardized protocols ensure consistency and purity, while advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions : [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride can undergo several chemical reactions:

  • Oxidation

    : Typically involving oxidizing agents like potassium permanganate, leading to the formation of carbonyl compounds.

  • Reduction

    : Often performed with agents such as lithium aluminium hydride, reducing nitro or carbonyl groups present.

  • Substitution

    : Halogenation and other nucleophilic substitution reactions can occur, especially at the aromatic ring. Common Reagents and Conditions : Reagents like acetyl chloride for acetylation, and acids/bases for hydrolysis reactions, are common. Reaction conditions vary, but generally, mild to moderate temperatures and inert atmospheres (like nitrogen) are used to avoid unwanted side reactions. Major Products

Scientific Research Applications

In chemistry, [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride is used as a building block for more complex molecules. In biology, it's utilized for studying receptor-ligand interactions and enzyme inhibition. Its potential pharmaceutical applications include acting as a precursor for drugs targeting neurological pathways. Industrially, it serves as an intermediate in the synthesis of dyes, polymers, and specialized materials.

Mechanism of Action

The compound's effects are primarily mediated through its interaction with specific molecular targets. For instance, its dimethylamino group can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites, altering the target's function. The specific pathways affected vary depending on the biological context, but typically involve neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar compounds include derivatives with slight modifications in their aromatic rings or amine groups. For example:

  • [3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine

  • [3-(Diethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine While these compounds share a core structure, subtle differences in their substituents can significantly alter their chemical properties and biological activity. [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride stands out due to its specific balance of lipophilicity and electronic characteristics, making it particularly effective in its intended applications.

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Properties

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.2ClH/c1-5-11-20-15-8-7-14(12-16(15)19-4)13-17-9-6-10-18(2)3;;/h7-8,12,17H,5-6,9-11,13H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKQKJUMMZVMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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